An In-depth Technical Guide to the Core Properties of 6-Ethoxyquinolin-4-ol
An In-depth Technical Guide to the Core Properties of 6-Ethoxyquinolin-4-ol
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Foreword: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic and structural features have made it a cornerstone in the development of therapeutic agents targeting a vast array of human diseases, including cancer, malaria, and microbial infections.[1][2][3] Quinoline derivatives exhibit a remarkable diversity of biological activities, a testament to the scaffold's ability to be chemically modified to fine-tune its pharmacological profile.[2][3] This guide focuses on a specific, yet promising, derivative: 6-Ethoxyquinolin-4-ol. By delving into its fundamental properties, from synthesis to its predicted biological context, we aim to provide a foundational resource for researchers looking to explore the potential of this and related compounds in their drug discovery programs.
Molecular Identity and Physicochemical Landscape
Understanding the fundamental identity and properties of a compound is the bedrock of all subsequent research. 6-Ethoxyquinolin-4-ol is a distinct molecule within the vast quinoline family, characterized by an ethoxy group at the C6 position and a hydroxyl group at the C4 position.
Chemical Structure and Tautomerism
A critical feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the corresponding 4-quinolone form. Spectroscopic and crystallographic studies of analogous compounds confirm that the keto form, 6-ethoxy-1H-quinolin-4-one , is predominantly favored in both solid and solution states due to the stability conferred by the amide-like functionality.[4][5]
Figure 1: Tautomeric Equilibrium
Caption: Keto-enol tautomerism of 6-Ethoxyquinolin-4-ol.
Core Identifiers and Computed Properties
| Property | Value | Source |
| CAS Number | 303121-11-1 | [6][7] |
| Molecular Formula | C₁₁H₁₁NO₂ | [7] |
| Molecular Weight | 189.21 g/mol | [7] |
| IUPAC Name | 6-ethoxy-1H-quinolin-4-one | [8] |
| Synonyms | 4-Quinolinol, 6-ethoxy- | [7] |
| Predicted XLogP3 | 1.9 | [8] |
| Predicted H-Bond Donors | 1 | [8] |
| Predicted H-Bond Acceptors | 3 | [8] |
Synthesis and Characterization
The synthesis of the quinolin-4-one core is well-established, with the Gould-Jacobs reaction being a classic and highly adaptable method. This approach provides a reliable pathway to 6-Ethoxyquinolin-4-ol from commercially available starting materials.
Recommended Synthetic Pathway: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a robust thermal cyclization process ideal for producing 4-hydroxyquinoline derivatives.[9] The strategic choice of this pathway is based on its effectiveness with anilines bearing electron-donating groups, such as the 4-ethoxyaniline required for this synthesis.[10] The reaction proceeds through three key stages: condensation, thermal cyclization, and finally, hydrolysis followed by decarboxylation.
Figure 2: Gould-Jacobs Synthesis Workflow
Caption: The Gould-Jacobs reaction pathway for synthesizing 6-Ethoxyquinolin-4-ol.
Detailed Experimental Protocol (Adapted from Gould-Jacobs)
This protocol is a representative method adapted from established procedures for the Gould-Jacobs reaction.[10] Researchers should perform their own risk assessments and optimization.
-
Condensation: Combine 4-ethoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq) in a round-bottom flask. Heat the mixture with stirring at 120-130°C for 2 hours. Monitor the reaction by TLC. The ethanol byproduct can be removed under reduced pressure.
-
Cyclization: To the crude intermediate from Step 1, add a high-boiling inert solvent (e.g., Dowtherm A or diphenyl ether). Heat the mixture to approximately 250°C. The high temperature is critical to overcome the energy barrier for the 6-electron electrocyclization.[10] Maintain this temperature for 20-30 minutes until cyclization is complete (monitored by TLC).
-
Hydrolysis (Saponification): Cool the reaction mixture and cautiously dilute with a solvent like toluene. Add an aqueous solution of sodium hydroxide (e.g., 10% w/v) and reflux for 1-2 hours to hydrolyze the ester.
-
Decarboxylation & Isolation: After cooling, separate the aqueous layer. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) until precipitation is complete. The resulting solid is the carboxylic acid intermediate. Filter the solid, wash with cold water, and dry. Place the dried solid in a flask and heat it carefully above its melting point until the evolution of CO₂ ceases. The crude 6-Ethoxyquinolin-4-ol can then be purified by recrystallization from a suitable solvent like ethanol.
Predicted Spectroscopic Profile
While specific experimental spectra for 6-Ethoxyquinolin-4-ol are not publicly cataloged, its structure allows for the confident prediction of its key spectroscopic features. This is an essential exercise for confirming the identity of the synthesized product.
| Spectroscopy | Predicted Features | Rationale |
| ¹H NMR | ~1.4 ppm (t, 3H) , ~4.1 ppm (q, 2H) : Ethoxy group (CH₃ and OCH₂).~6.0-6.5 ppm (d, 1H) , ~7.2-8.0 ppm (m, 3H) : Quinoline ring protons.~11-12 ppm (br s, 1H) : N-H proton of the keto tautomer. | The ethoxy group shows a characteristic triplet-quartet pattern. Aromatic protons appear in the typical downfield region. The acidic N-H proton of the quinolone form will be a broad singlet at a very downfield chemical shift. |
| ¹³C NMR | ~15 ppm : Ethoxy -CH₃.~64 ppm : Ethoxy -OCH₂.~100-145 ppm : Aromatic and quinoline carbons.~160 ppm : C6-O carbon.~175-180 ppm : C4=O carbonyl carbon. | The chemical shifts are based on standard values for ethoxy groups, aromatic systems, and the highly deshielded carbonyl carbon characteristic of the quinolone form.[4] |
| IR Spectroscopy | ~3200-2800 cm⁻¹ (broad) : N-H and C-H stretching.~1650-1630 cm⁻¹ (strong) : C=O stretching (amide I band).~1600-1450 cm⁻¹ : C=C aromatic ring stretching.~1250-1200 cm⁻¹ : Aryl-O-C stretching (from ethoxy group). | The dominant C=O stretch confirms the keto tautomer's prevalence. The broad N-H stretch is also characteristic of the quinolone form. |
| Mass Spectrometry | m/z ~189 : Molecular ion peak [M]⁺.m/z ~161 : Loss of ethylene (-C₂H₄) from the ethoxy group.m/z ~146 : Loss of the full ethoxy radical (-•OC₂H₅). | The molecular ion peak confirms the molecular weight. Fragmentation is predicted to occur primarily at the ether linkage, a common fragmentation pathway. |
Biological Activity and Drug Development Context
Direct experimental data on the biological activity of 6-Ethoxyquinolin-4-ol is sparse in the public domain. However, by examining structure-activity relationship (SAR) studies of closely related analogues, we can build an informed hypothesis about its potential therapeutic applications.
Structure-Activity Relationship (SAR) Insights
The quinolin-4-one core is a known pharmacophore for a range of activities, including antibacterial and anticancer effects.[11][12] The nature and position of substituents on the quinoline ring are critical determinants of both potency and selectivity.
-
The C6 Position: Substitution at the C6 position is a common strategy to modulate the pharmacokinetic and pharmacodynamic properties of quinoline-based drugs.[2] Electron-donating groups, such as alkoxy groups (methoxy, ethoxy), have been incorporated into various quinoline derivatives. For example, in some series of anticancer quinolines, 6,7-dialkoxy substitution is a feature of potent compounds.[1]
-
Antibacterial Potential: The quinolone scaffold is famously associated with antibacterial agents that target bacterial DNA gyrase and topoisomerase IV. While the classic fluoroquinolones require a C3-carboxylic acid group for this mechanism, the broader quinolin-4-one class has shown antibacterial activity through various pathways.[13] Studies on 6-hydroxy and 6-methoxy substituted 4-aminoquinolines have reported slight antibacterial activity, suggesting the 6-alkoxy scaffold is compatible with antimicrobial action.[14]
-
Anticancer Potential: Numerous quinoline derivatives exhibit anticancer activity by inducing apoptosis, causing cell cycle arrest, or inhibiting key signaling pathways.[3][15] The substitution pattern on the quinoline ring dictates the specific mechanism and potency against different cancer cell lines.[4] It is plausible that 6-Ethoxyquinolin-4-ol could serve as a precursor or fragment for more complex molecules with antiproliferative properties.
Figure 3: General Mechanism of Action for Quinolone Antibiotics
Caption: Inhibition of bacterial DNA replication by quinolone-class compounds.
Protocol for Evaluating Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay
To empirically determine the antibacterial potential of 6-Ethoxyquinolin-4-ol, a broth microdilution MIC assay is the gold standard.[16][17] This method determines the lowest concentration of an agent that inhibits the visible growth of a microorganism. The following is a generalized protocol based on CLSI guidelines.[18]
-
Preparation of Inoculum:
-
Culture the test bacterium (e.g., Staphylococcus aureus) on an appropriate agar plate overnight.
-
Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension to achieve a final inoculum concentration of ~5 x 10⁵ CFU/mL in the test wells.[17]
-
-
Preparation of Microtiter Plate:
-
Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Prepare a stock solution of 6-Ethoxyquinolin-4-ol in a suitable solvent (e.g., DMSO).
-
In the first well, add 50 µL of the compound stock solution to create the highest test concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 50 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 35-37°C for 16-20 hours.[17]
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
Figure 4: Workflow for Broth Microdilution MIC Assay
Caption: Step-by-step workflow for determining Minimum Inhibitory Concentration (MIC).
Safety and Handling
Based on the Safety Data Sheet (SDS) for 6-Ethoxyquinolin-4-ol, the compound is classified with specific hazards that require careful handling in a laboratory setting.[19]
-
Hazard Classification:
-
Precautionary Measures:
-
P280: Wear protective gloves, protective clothing, eye protection, and face protection.[19]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[19]
-
Avoid ingestion and inhalation. Handle in a well-ventilated area or chemical fume hood.
-
Wash hands thoroughly after handling.
-
Conclusion and Future Directions
6-Ethoxyquinolin-4-ol is a readily synthesizable derivative of the quinoline scaffold. While its specific biological activities are not yet deeply explored in public literature, its structural features place it within a class of compounds known for broad therapeutic potential, particularly in the realms of antimicrobial and anticancer research. The ethoxy group at the C6 position provides a key point for SAR studies, potentially influencing the compound's absorption, distribution, metabolism, and target engagement.
This guide provides the foundational chemical knowledge and key experimental frameworks necessary for researchers to begin investigating this compound. Future work should focus on the empirical validation of its predicted physicochemical and spectroscopic properties, followed by a systematic screening of its biological activities. Elucidating its specific molecular targets will be crucial in determining its true potential as a lead compound or a valuable chemical probe in drug discovery.
References
-
Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]
-
Comprehensive Organic Name Reactions and Reagents. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 839319, 8-Methoxy-6-methylquinolin-4-ol. Retrieved from [Link]
-
Biotage. (n.d.). Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]
-
Gach-Janczak, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1). [Link]
-
Thakare, V. G., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports, 12(1), 18882. [Link]
-
Angene Chemical. (n.d.). Safety Data Sheet: 6-Ethoxyquinolin-4-ol. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Retrieved from [Link]
- Tang, Q., et al. (2016). Discovery of a series of '6,7-disubstituted-4-phenoxyquinoline' derivatives as antitumor agents. European Journal of Medicinal Chemistry, 124, 575-587. (Reference derived from abstract, specific URL not provided in search results)
-
Clinical and Laboratory Standards Institute. (2023). M100: Performance Standards for Antimicrobial Susceptibility Testing, 33rd ed.. (General reference to CLSI standards). Retrieved from [Link]
-
Clinical & Laboratory Standards Institute. (n.d.). Home Page. Retrieved from [Link]
-
Tamma, P. D., et al. (2023). IDSA 2023 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. Infectious Diseases Society of America. (General reference to clinical guidelines). Retrieved from [Link]
-
Thakare, V. G., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports, 12, 18882. [Link]
-
Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology, 20(10), 2408-2427. [Link]
-
ResearchGate. (2018). (PDF) Tautomerism of 4-Hydroxy-4(1H) quinolon. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. 76(2), 114-124. [Link]
-
Strekowski, L., et al. (1999). Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. Bioorganic & Medicinal Chemistry Letters, 9(13), 1819-24. [Link]
-
Kim, J., et al. (2017). Structural assignment of the enol–keto tautomers of one-pot synthesized 4-hydroxyquinolines/4-quinolones. Organic Chemistry Frontiers, 4(6), 1145-1151. [Link]
-
de Souza, T. B., et al. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. Current Medicinal Chemistry, 29(30), 5035-5049. [Link]
-
Gach-Janczak, K., et al. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(1), 130. [Link]
-
Meyer, T., et al. (2001). Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives. Pharmazie, 56(9), 691-5. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of quinoline derivative VI‐77. Retrieved from [Link]
-
Lee, S., et al. (2023). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). International Journal of Molecular Sciences, 24(19), 14665. [Link]
-
CP Lab Safety. (n.d.). 6-Ethoxyquinolin-4-ol, 97%+ Purity, C11H11NO2, 5 grams. Retrieved from [Link]
-
XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word Download CAS: 303121-11-1. Retrieved from [Link]
-
Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship. Retrieved from [Link]
-
ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3293, Ethoxyquin. Retrieved from [Link]
-
Al-Salahi, R., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6825. [Link]
-
Martínez-Pabón, M. C., et al. (2023). Evaluation of Antibacterial and Antibiofilm Properties of Phenolics with Coumarin, Naphthoquinone and Pyranone Moieties Against Foodborne Microorganisms. Antibiotics, 12(7), 1149. [Link]
-
Ortiz, A., et al. (2022). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 27(21), 7236. [Link]
-
ResearchGate. (n.d.). Antioxidant Activity of Alkoxy derivatives of (Quinoline-4-YLTHIO)CARBOXYLIC ACIDS. Retrieved from [Link]
-
Marchese, A., et al. (2022). Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. Foods, 11(13), 1966. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 839319, 8-Methoxy-6-methylquinolin-4-ol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11374, 6-Hydroxyquinoline. Retrieved from [Link]
-
Yakan, H., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 459-468. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14860, 6-Methoxyquinoline. Retrieved from [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-(6-Methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol 2-hydroxypropane-1,2,3-tricarboxylate | C26H32N2O9 | CID 25137743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. angenechemical.com [angenechemical.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 8-Methoxy-6-methylquinolin-4-ol | C11H11NO2 | CID 839319 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 19. chemicalbook.com [chemicalbook.com]
